Euphroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Anti-inflammatory properties:

Euphroside exhibits anti-inflammatory effects in various studies. It has been shown to suppress the production of inflammatory mediators like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in human mast cells, potentially contributing to its role in alleviating eye inflammation [].

Anti-allergic properties:

Euphroside demonstrates anti-allergic properties by inhibiting the release of histamine from mast cells, a key player in allergic reactions. This suggests its potential role in managing allergic conjunctivitis.

Antioxidant properties:

Euphroside possesses antioxidant properties, which may contribute to its potential benefits for eye health. Studies suggest it can scavenge free radicals, potentially protecting against oxidative stress-induced damage to ocular cells [].

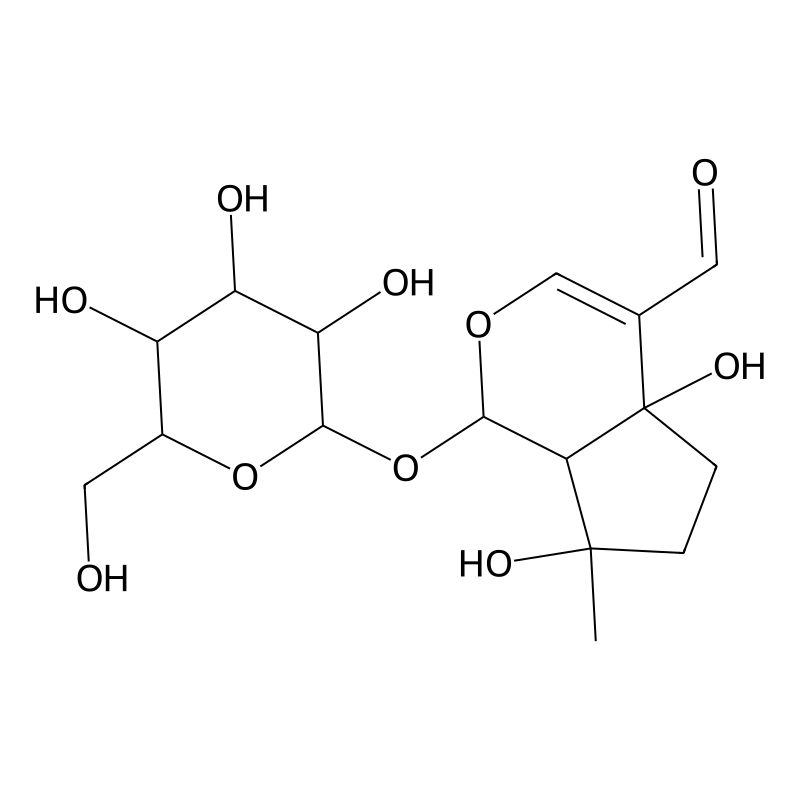

Euphroside is a naturally occurring iridoid glycoside, primarily isolated from various species of the genus Euphrasia, notably Euphrasia salisburgensis. Its molecular formula is C₁₆H₂₄O₁₀, and it has a molecular weight of 376.36 g/mol. Euphroside features a cyclopentane ring structure characteristic of iridoids, combined with sugar moieties that enhance its solubility and bioactivity. Its structure has been elucidated through various spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, which confirm the presence of hydroxyl groups and glycosidic linkages .

- Oxidation: Euphroside can be oxidized to form various derivatives, altering its functional groups.

- Reduction: It can undergo reduction reactions, particularly involving the carbonyl groups present in its structure.

- Substitution: Euphroside is susceptible to nucleophilic substitution reactions, which can modify its sugar moieties or hydroxyl groups.

These reactions are significant for developing derivatives with enhanced biological activities or altered pharmacokinetic properties.

Euphroside exhibits a range of biological activities, contributing to its potential therapeutic applications:

- Antioxidant Activity: It has been shown to scavenge free radicals, reducing oxidative stress in biological systems.

- Anti-inflammatory Effects: Euphroside may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties: Research indicates that euphroside possesses antimicrobial effects against various pathogens, enhancing its utility in treating infections .

These activities suggest that euphroside could be beneficial in developing nutraceuticals or pharmaceuticals targeting oxidative stress and inflammation.

Euphroside can be synthesized through several methods:

- Natural Extraction: The primary source is extraction from Euphrasia species using solvents like ethanol or methanol. This method preserves the compound's natural configuration and activity.

- Chemical Synthesis: Laboratory synthesis involves cyclization reactions and glycosylation techniques to construct the iridoid framework followed by the addition of sugar moieties .

- Biotransformation: Utilizing microorganisms or enzymes to modify existing iridoids into euphroside presents an eco-friendly alternative for synthesis .

These methods highlight both traditional extraction techniques and modern synthetic approaches.

Euphroside has various applications across different fields:

- Pharmaceuticals: Due to its biological activities, euphroside is being explored as a therapeutic agent for conditions like inflammation and infections.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress.

- Cosmetics: Euphroside may be included in skincare formulations for its anti-inflammatory and antioxidant benefits .

These applications underscore the versatility of euphroside in health-related products.

Research on euphroside's interactions with other compounds reveals insights into its pharmacological potential:

- Synergistic Effects: Studies indicate that euphroside may enhance the efficacy of other bioactive compounds when used in combination, particularly in herbal formulations.

- Metabolic Pathways: Understanding how euphroside interacts with metabolic enzymes can inform dosing strategies and potential drug interactions .

Such studies are crucial for establishing safe and effective use parameters for euphroside in therapeutic contexts.

Euphroside shares structural similarities with other iridoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Geniposide | Iridoid Glycoside | Anti-inflammatory, hepatoprotective | Derived from Gardenia jasminoides |

| Aucubin | Iridoid Glycoside | Antioxidant, anti-inflammatory | Found in Plantago species |

| Catalpol | Iridoid Glycoside | Antioxidant, neuroprotective | Exhibits neuroprotective effects |

| Loganin | Iridoid Glycoside | Antioxidant | Known for its sedative properties |

Euphroside's uniqueness lies in its specific structural configuration and pronounced biological activities, particularly its antioxidant and antimicrobial properties. This makes it a valuable compound among iridoids for both therapeutic and nutritional applications .

Euphroside demonstrates a distinctive taxonomic distribution pattern within the families Scrophulariaceae and Orobanchaceae, with particularly notable concentrations in specific genera that have undergone recent taxonomic reclassification [1] [2]. The compound serves as an important chemotaxonomic marker, helping to elucidate evolutionary relationships within these parasitic and hemiparasitic plant families.

Occurrence in Euphrasia Species

The genus Euphrasia, commonly known as eyebright, represents one of the primary natural sources of euphroside, with comprehensive phytochemical studies documenting its presence across multiple species within this taxonomically complex genus [3] [4].

Euphrasia pectinata

Euphrasia pectinata Tenore serves as a well-characterized source of euphroside, with multiple independent studies confirming its presence in the aerial parts of this species [5] [6] [7] [8]. Comprehensive phytochemical investigations have isolated and structurally characterized euphroside alongside five other known iridoid glucosides, including 6β-hydroxyboschnaloside, aucubin, plantarenaloside, and geniposidic acid [5] [7].

The species demonstrates significant geographical variation in its chemical composition, with specimens collected from different regions of northern Anatolia showing consistent euphroside presence but varying concentrations of associated compounds [6]. From aerial parts collected at Zigana pass in Trabzon, Turkey, euphroside was isolated alongside aucubin, ixorodoside, and boschnaloside, while specimens from Kartalkaya in Bolu yielded additional phenethyl alcohol glycosides [6]. The native range of E. pectinata extends throughout Central and Southern Europe to Northern China, with the species thriving primarily in temperate biomes and hemiparasitic ecological niches [9].

Euphrasia officinalis

Euphrasia officinalis Linnaeus, the type species of the genus, contains euphroside as a constituent component of its characteristic iridoid glycoside profile [10] [11] [4]. This species, also known as eyebright or eyewort, has been extensively studied for its traditional medicinal applications, with euphroside identified alongside other bioactive iridoid glycosides including aucubin, catalpol, luproside, eurostoside, and geniposide [10] [12].

The compound's presence in E. officinalis contributes to the plant's documented anti-inflammatory and anti-allergic properties, with euphroside specifically implicated in the suppression of inflammatory mediators such as interleukin-1β and tumor necrosis factor-α in cellular studies . The species demonstrates a broad geographical distribution across Europe, temperate regions of Asia, and remote mountainous regions of North America, with euphroside content showing potential seasonal variations related to flowering periods and environmental conditions [14] [4].

Presence in Pedicularis Species

The genus Pedicularis, comprising over 568 accepted species of hemiparasitic plants, represents another significant source of euphroside, with the compound documented across multiple species and serving important chemotaxonomic functions [15] [16] [17].

Pedicularis flava

Pedicularis flava Pallas represents the first documented natural source from which euphroside was isolated within the Mongolian flora [18] [19]. Comprehensive phytochemical investigation of the aerial parts yielded euphroside alongside mussaenoside through spectroscopic methods, marking the first isolation of both compounds from this particular natural source [18] [19].

The species demonstrates traditional medicinal applications in Mongolian folk medicine, where flowers and leaves have been utilized for treating joint inflammation, poisoning, and wound healing [18]. The geographical distribution of P. flava encompasses Mongolia and adjacent regions, with the species adapted to high-altitude environments and specialized ecological niches characteristic of alpine flora [19] [20].

Pedicularis semitorta

Pedicularis semitorta Maximowicz has been documented to contain euphroside alongside other specialized metabolites including syringaresinol-4″-O-β-d-glucoside and novel compounds designated as semitortoside A and semitortoside B [15] [21]. The species represents part of the complex taxonomic relationships within the genus, with euphroside serving as a chemotaxonomic marker helping to establish phylogenetic connections among related species [15].

Phytochemical analysis reveals that euphroside content in P. semitorta varies with plant development and environmental conditions, suggesting potential ecological functions beyond simple metabolic storage [16] [17]. The species demonstrates distribution patterns consistent with other high-altitude Pedicularis taxa, typically inhabiting subalpine and alpine meadows where snow persistence and specialized soil conditions prevail [15].

Pedicularis rex

Pedicularis rex C.B. Clarke ex Maximowicz contains euphroside as part of a complex phytochemical profile that includes verbascoside, martynoside, iso-martynoside, and various flavonoids such as apigenin, chrysoeriol, and luteolin [15] [22]. The species demonstrates remarkable morphological variation, growing as perennial herbs ranging from 10 to 90 centimeters in height, with euphroside content potentially correlating with plant maturity and seasonal development [22].

The geographical distribution of P. rex spans open pastures, slopes, coniferous forests, and alpine Pinus forests at elevations between 2500 and 4300 meters across south-central Guizhou, western Hubei, southwestern and western Sichuan, southeastern Tibet, and various regions of Yunnan, as well as northern India and northern Myanmar [22]. This broad altitudinal and geographical range suggests euphroside may serve adaptive functions related to environmental stress tolerance [15].

Pedicularis longiflora

Pedicularis longiflora Rudolph represents another significant source of euphroside within the genus, with the compound present alongside an extensive array of phenylpropanoid glycosides, lignans, and other specialized metabolites [15] [23]. The species has been the subject of detailed phytochemical investigation, particularly regarding its traditional applications in Tibetan medicine for treating hepatitis, cholecystitis, edema, and spermatorrhea [23].

The euphroside content in P. longiflora appears to be part of a broader defensive chemical arsenal, with studies suggesting synergistic relationships between iridoid glycosides and other phenolic compounds in conferring protection against herbivory and environmental stresses [23]. The species demonstrates distribution primarily in Central Asia extending to southern Siberia and western and central China, typically growing as an annual herb in subalpine or subarctic biomes [24] [25].

Other Botanical Sources in Scrophulariaceae/Orobanchaceae

Beyond the primary genera Euphrasia and Pedicularis, euphroside occurrence extends to additional taxa within the broader Scrophulariaceae sensu lato and Orobanchaceae families, reflecting the compound's significance as a chemotaxonomic marker for these plant groups [1] [2].

Recent phylogenetic analyses have revealed that many genera traditionally placed within Scrophulariaceae have been reclassified into Orobanchaceae, with euphroside distribution patterns supporting these taxonomic revisions [1] [2]. The compound's presence in hemiparasitic and parasitic taxa suggests potential ecological functions related to host-parasite interactions and specialized metabolic adaptations required for parasitic lifestyles [26] [2].

Comparative studies across the expanded Orobanchaceae family indicate that euphroside occurrence correlates with specific morphological and ecological characteristics, particularly the presence of haustorium formation and specialized root attachment mechanisms [1] [2]. This distribution pattern supports hypotheses regarding the compound's role in facilitating nutrient transfer and establishing successful parasitic relationships with host plants [26].

Ecological Significance in Plant Systems

Role in Plant Defense Mechanisms

Euphroside functions as an integral component of multifaceted plant defense systems, contributing to both constitutive and induced defensive responses against herbivorous insects, pathogenic microorganisms, and environmental stresses [27] [28]. The compound belongs to the broader category of iridoid glycosides that serve as phytoanticipins, existing in inactive glycosylated forms that become activated through enzymatic hydrolysis during tissue disruption [28].

The defensive mechanism of euphroside involves activation by β-glucosidase enzymes during herbivory, leading to the release of biocidal aglycone metabolites that demonstrate direct toxicity to attacking organisms [28]. Studies have demonstrated that euphroside and related iridoid compounds can significantly reduce digestibility and palatability of plant tissues by forming quinone-protein complexes that decrease nutritional availability for herbivores [28].

In Euphrasia species, euphroside works synergistically with other secondary metabolites including flavonoids, tannins, and phenolic acids to create a comprehensive chemical defense matrix [29] [30]. The compound's anti-inflammatory properties, demonstrated through suppression of inflammatory mediators like interleukin-1β and tumor necrosis factor-α, suggest additional protective functions against pathogen-induced oxidative stress [29].

Allelopathic Properties

Euphroside demonstrates significant allelopathic potential, contributing to the competitive advantage of producing species through the inhibition of neighboring plant germination and growth [31] [32]. While direct allelopathic studies of euphroside remain limited, research on related iridoid glycosides and plants containing these compounds provides compelling evidence for allelopathic activity [33] [34].

The allelopathic mechanism likely involves the release of euphroside and related compounds through root exudates, leaf leachates, and decomposing plant material, creating chemically modified soil environments that inhibit the establishment of competing vegetation [32] [34]. Studies on plants producing similar iridoid compounds have demonstrated significant reductions in seed germination rates and seedling growth when exposed to aqueous extracts containing these metabolites [31] [32].

In Pedicularis species, the allelopathic effects of euphroside may be particularly pronounced due to the hemiparasitic nature of these plants, which already modify local soil chemistry through their specialized root systems and haustorium formation [15] [26]. The compound's ability to persist in soil environments and maintain biological activity suggests potential long-term allelopathic effects that could influence community composition and succession patterns [32].

Biosynthetic Pathways in Plant Metabolism

The biosynthesis of euphroside follows the well-characterized iridoid biosynthetic pathway, which begins with the mevalonate pathway leading to the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate as universal terpene precursors [35] [36] [37]. This pathway represents a fundamental metabolic route that connects primary metabolism through acetyl-CoA to the diverse array of specialized terpene metabolites including iridoids [36] [38].

The initial steps involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the formation of 3-hydroxy-3-methylglutaryl-CoA through the action of HMG-CoA synthase [36] [38]. The rate-limiting step involves HMG-CoA reductase, which converts HMG-CoA to mevalonate, establishing the entry point into isoprenoid biosynthesis [36] [38].

The conversion of mevalonate to isopentenyl pyrophosphate and dimethylallyl pyrophosphate involves a series of phosphorylation and decarboxylation reactions, with subsequent condensation forming geranyl pyrophosphate as the immediate precursor for monoterpene biosynthesis [37] [38]. In plastids, geranyl pyrophosphate is converted to geraniol by geraniol synthase, initiating the specific iridoid biosynthetic sequence [37] [39] [40].

The unique cyclization step that forms the characteristic iridoid ring system involves iridoid synthase, a specialized enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol through a mechanism involving NADPH-dependent reduction coupled with cyclization [37] [39]. This represents a distinct departure from conventional monoterpene cyclases that utilize carbocationic intermediates, instead employing a reductive cyclization mechanism that may involve Diels-Alder cycloaddition or Michael addition chemistry [39] [41].

The final glycosylation step that produces euphroside from the aglycone involves specific glycosyltransferases that attach glucose moieties to the iridoid backbone, enhancing water solubility and potentially modulating biological activity [42]. This glycosylation step also serves important storage and transport functions, allowing cells to accumulate high concentrations of these bioactive compounds without experiencing toxicity [42].

Environmental Factors Affecting Accumulation

Seasonal Variations

Euphroside accumulation demonstrates significant seasonal variation patterns that correlate with plant development stages, environmental conditions, and ecological pressures [43] [44]. Research on iridoid glycoside accumulation in related species indicates that content typically peaks during flowering periods when plants face maximum herbivory pressure and reproductive investment [44].

In Euphrasia species, euphroside levels show marked fluctuations throughout the growing season, with highest concentrations typically observed during early to mid-flowering stages when plants are most vulnerable to insect herbivory [45] [44]. These seasonal patterns suggest that euphroside production is regulated by developmental programming that coordinates defensive chemical production with periods of greatest ecological risk [43].

Temperature variations play a crucial role in modulating euphroside biosynthesis, with enzymatic activities in the iridoid pathway showing temperature-dependent regulation [43]. Cool spring temperatures may favor initial precursor accumulation, while warmer summer conditions promote the cyclization and glycosylation steps that complete euphroside biosynthesis [45] [44].

Photoperiod length also influences euphroside accumulation, with longer daylight periods generally promoting increased production through enhanced photosynthetic capacity and energy availability for secondary metabolite biosynthesis [43] [45]. However, extreme photoperiods may trigger stress responses that alter the balance between primary and secondary metabolism [43].

Geographical Influences

Geographical distribution patterns reveal significant variation in euphroside content across different populations and environmental gradients [46] [47]. Alpine and subalpine populations of euphroside-producing species typically demonstrate higher concentrations of the compound compared to lowland populations, suggesting altitude-related stress responses drive increased production [15] [22].

Latitude effects on euphroside accumulation reflect complex interactions between temperature regimes, photoperiod patterns, and seasonal timing of development [43] [48]. Northern populations often show more pronounced seasonal fluctuations in euphroside content, potentially reflecting greater environmental variability and associated stress responses [48].

Climate factors including precipitation patterns, humidity levels, and wind exposure significantly influence euphroside production through their effects on plant water status, oxidative stress, and mechanical damage [46] [47]. Populations in more arid environments frequently demonstrate elevated iridoid glycoside concentrations, consistent with their role in drought stress tolerance [47].

Soil Composition Effects

Soil physical and chemical properties exert profound influences on euphroside accumulation through their effects on plant nutrition, water relations, and microbial community interactions [46] [47] [49]. Soil pH emerges as a critical factor, with studies indicating that soil acidity significantly affects the biosynthetic pathway efficiency and final compound accumulation [46] [47].

Nutrient availability, particularly nitrogen and phosphorus levels, modulates euphroside production through effects on overall plant metabolism and the allocation of resources between primary and secondary metabolite biosynthesis [46] [49]. High nitrogen availability may reduce euphroside concentrations by promoting vegetative growth over defensive compound production [49].

Soil organic matter content influences euphroside accumulation through multiple mechanisms including nutrient mineralization, water retention, and microbial community structure [46] [47] [49]. Higher organic matter levels generally support enhanced euphroside production by providing improved growing conditions and promoting beneficial soil microorganism populations [46] [47].

Soil microbial communities demonstrate complex interactions with euphroside-producing plants, with specific bacterial and fungal taxa showing positive correlations with compound accumulation [46] [47]. These relationships suggest that soil microorganisms may directly influence euphroside biosynthesis through symbiotic interactions or by modifying soil chemistry in ways that promote compound production [46] [47].

Phylogenetic and Chemotaxonomic Significance

Euphroside serves as an important chemotaxonomic marker that provides valuable insights into evolutionary relationships within the Scrophulariaceae sensu lato and Orobanchaceae families [15] [16] [50]. The compound's distribution patterns across genera support recent phylogenetic revisions that have transferred many traditionally Scrophulariaceae taxa to Orobanchaceae based on molecular and morphological evidence [1] [2].

The exclusive occurrence of euphroside in hemiparasitic and parasitic plant lineages suggests that iridoid glycoside production may represent an evolutionary adaptation associated with the parasitic lifestyle [15] [26] [51]. This specialized metabolism likely evolved to support the unique physiological demands of parasitic plants, including establishment of haustorium connections and regulation of host-parasite nutrient transfer [26] [2].

Comparative chemophenetic analysis reveals that euphroside occurrence correlates with specific morphological and ecological characteristics that define major taxonomic groups within these families [50] [51] [52]. The compound's presence helps distinguish parasitic lineages from their autotrophic relatives and supports hypotheses regarding the evolutionary origins of parasitism in these plant groups [51] [52].

Molecular phylogenetic studies combined with chemotaxonomic data suggest that euphroside biosynthetic capability arose early in the evolution of parasitic Scrophulariaceae/Orobanchaceae lineages and has been maintained through evolutionary time as an adaptive trait [50] [51]. The conservation of this biosynthetic pathway across diverse genera indicates strong selective pressure for maintaining iridoid glycoside production capacity [51] [52].